Home > Products > Screening Compounds P122480 > 2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol - 946349-25-3

2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

Catalog Number: EVT-2512737
CAS Number: 946349-25-3
Molecular Formula: C20H25N7O
Molecular Weight: 379.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Doxazosin

Compound Description: Doxazosin (compound 1 in the paper) is a 2,4-diamino-6,7-dimethoxyquinazoline derivative developed as an α1-adrenoceptor antagonist and antihypertensive agent. It exhibits high binding affinity for α1-adrenoceptors with minimal activity at α2-sites. Doxazosin effectively antagonizes the vasoconstrictor effects of norepinephrine mediated by α1-adrenoceptors. It demonstrates potent antihypertensive activity in spontaneously hypertensive rats when administered orally.

Relevance: While Doxazosin does not directly contain the pteridine core of 2-(4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, it shares a similar pharmacophore with a 2,4-diaminoquinazoline nucleus. This nucleus structurally resembles norepinephrine and contributes significantly to α1-adrenoceptor binding. Both Doxazosin and the target compound contain a piperazine ring, further highlighting their structural similarities.

4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline

Compound Description: 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline (compound 14 in the paper) belongs to a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives designed as alpha-adrenoceptor antagonists and antihypertensive agents. It displays high binding affinity for alpha1-adrenoceptors (Ki = 1.4 × 10⁻¹⁰ M) with no significant activity at alpha2-sites. This compound acts as a highly potent competitive antagonist of the alpha1-mediated vasoconstrictor effect of noradrenaline. It also demonstrates favorable antihypertensive activity in spontaneously hypertensive rats.

Relevance: Similar to Doxazosin, this compound shares the 2,4-diamino-6,7-dimethoxyquinoline core with a piperazine ring. While it lacks the pteridine ring of 2-(4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, the presence of a furoyl group at the 4-position of the piperazine ring suggests potential similarities in their binding modes and interactions with the alpha1-adrenoceptor.

6-O-Demethyl Prazosin and 7-O-Demethyl Prazosin

Compound Description: These two compounds are metabolites of the antihypertensive drug prazosin, which is itself a 2,4-diamino-6,7-dimethoxyquinazoline derivative. 6-O-demethyl prazosin is the major metabolite of prazosin in dogs and rats. 7-O-demethyl prazosin is a less prevalent but significant metabolite. While both metabolites have blood pressure-lowering effects, they are less potent than prazosin.

Relevance: As metabolites of prazosin, these compounds retain the core 2,4-diamino-6,7-dimethoxyquinazoline structure and the piperazine ring found in both prazosin and 2-(4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol. The demethylation at the 6- or 7-position of the quinazoline ring introduces subtle structural variations that potentially affect their pharmacological properties.

2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline and 2,4-Diamino-6,7-dimethoxyquinazoline

Compound Description: These are two minor metabolites of prazosin. They possess less potent blood pressure-lowering properties compared to prazosin but might contribute to the overall antihypertensive effect of the drug.

Relevance: These metabolites share the 2,4-diamino-6,7-dimethoxyquinazoline core with the target compound, 2-(4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol. Although they lack the 2-furoyl group attached to the piperazine ring found in prazosin, they showcase structural variations within the same chemical class.

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexanecarboxamide

Compound Description: This compound, referred to as [carbonyl-¹¹C]WAY100635 in the paper, is a research PET tracer. The paper focuses on understanding its metabolic properties in vitro and in vivo, crucial information for evaluating the tracer's stability and potential for clinical use.

Relevance: Although this compound lacks the pteridine core of 2-(4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, it incorporates a piperazine ring as a key structural element. Both compounds utilize piperazine as a linker between aromatic or heterocyclic moieties.

6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine

Compound Description: This piperazine-derived compound, labeled as 12 in the paper, is a 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine derivative showing moderate adenosine A2a receptor binding affinity and selectivity over the A1 receptor.

Relevance: While this compound does not contain the pteridine structure of 2-(4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, both compounds share a piperazine ring as a critical structural element. This suggests possible similarities in their spatial arrangements and potential interactions with biological targets, highlighting the importance of the piperazine moiety in pharmaceutical research.

Properties

CAS Number

946349-25-3

Product Name

2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

IUPAC Name

2-[4-[4-(2,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol

Molecular Formula

C20H25N7O

Molecular Weight

379.468

InChI

InChI=1S/C20H25N7O/c1-14-3-4-16(15(2)13-14)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25)

InChI Key

QHPHSSJNOWVVMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.